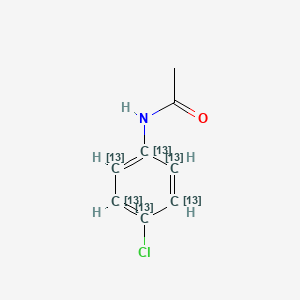
4'-Chloroacetanilide-13C6
Vue d'ensemble
Description
4’-Chloroacetanilide-13C6 is a labeled derivative of 4’-chloroacetanilide, where the carbon atoms are isotopically labeled with carbon-13. This compound is primarily used in scientific research for tracing and analytical purposes. The parent compound, 4’-chloroacetanilide, is an acetamide substituted on nitrogen by a para-chlorophenyl group. It is commonly used in the synthesis of various pharmaceuticals and dyes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4’-chloroacetanilide typically involves the acetylation of 4-chloroaniline using acetic anhydride or acetyl chloride. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. For the isotopically labeled version, 4’-chloroaniline-13C6 is used as the starting material .
Industrial Production Methods: In an industrial setting, the synthesis of 4’-chloroacetanilide can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves the reaction of 4-chloroaniline with acetic anhydride in the presence of a catalyst, followed by purification through crystallization or distillation .
Analyse Des Réactions Chimiques
Types of Reactions: 4’-Chloroacetanilide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the amide group can yield the corresponding amine.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products depend on the nucleophile used, such as 4’-methoxyacetanilide when using methoxide.
Oxidation: Products include 4-chloroquinone derivatives.
Reduction: Products include 4-chloroaniline.
Applications De Recherche Scientifique
4’-Chloroacetanilide-13C6 is used extensively in scientific research, including:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In the development of pharmaceuticals, particularly in studying drug metabolism and pharmacokinetics.
Industry: Used in the synthesis of dyes and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4’-chloroacetanilide-13C6 involves its interaction with specific molecular targets, depending on the context of its use. In metabolic studies, it is used to trace the pathways and transformations of the parent compound. The labeled carbon atoms allow for precise tracking using techniques like nuclear magnetic resonance spectroscopy and mass spectrometry .
Comparaison Avec Des Composés Similaires
4’-Methylacetanilide: Similar structure but with a methyl group instead of a chlorine atom.
4-Aminophenol: Contains an amino group instead of an acetamide group.
4-Nitrophenol: Contains a nitro group instead of a chlorine atom.
Uniqueness: 4’-Chloroacetanilide-13C6 is unique due to its isotopic labeling, which makes it particularly valuable in tracing studies and analytical applications. The presence of the chlorine atom also imparts distinct chemical reactivity compared to its analogs .
Propriétés
IUPAC Name |
N-(4-chloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)/i2+1,3+1,4+1,5+1,7+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUOCFNAWIODMF-CLQMYPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Isoxazolo[3,4-B]indole](/img/structure/B589115.png)
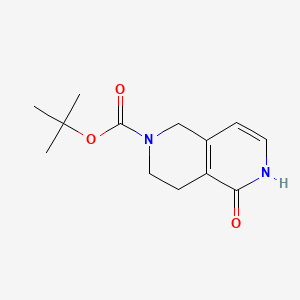


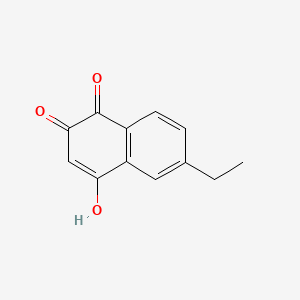
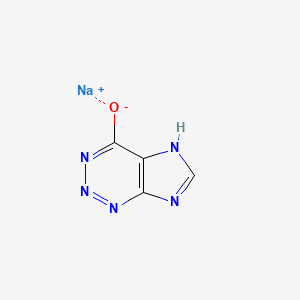
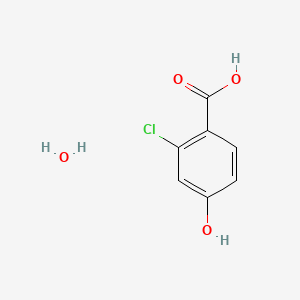
![methyl (2R,3R,4R,5S,6R)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B589130.png)
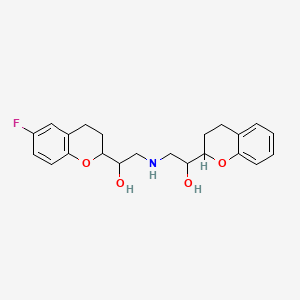

![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589135.png)
